![molecular formula C6H15NO2S B1524418 2-Ethylbutane-1-sulfonamide CAS No. 1249347-69-0](/img/structure/B1524418.png)
2-Ethylbutane-1-sulfonamide
Overview
Description
2-Ethylbutane-1-sulfonamide is an organic sulfonamide compound . It is used in various fields of research. The IUPAC name for this compound is 2-ethyl-1-butanesulfonamide .
Synthesis Analysis
The synthesis of sulfonamides like 2-Ethylbutane-1-sulfonamide typically involves the coupling of thiols and amines . This strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .Molecular Structure Analysis
The molecular structure of 2-Ethylbutane-1-sulfonamide consists of a butane chain with an ethyl group at the second carbon and a sulfonamide group at the first carbon . The molecular weight of this compound is 165.26 .Physical And Chemical Properties Analysis
2-Ethylbutane-1-sulfonamide is a powder at room temperature .Scientific Research Applications
Synthesis of Organosulfur Compounds
2-Ethylbutane-1-sulfonamide: serves as a precursor in the synthesis of a wide range of organosulfur compounds. Its structural flexibility allows for the creation of diverse derivatives, which are pivotal in developing pharmaceuticals, agrochemicals, and other sulfur-containing materials .
Alkyl Transfer Reagents
In chemical synthesis, 2-Ethylbutane-1-sulfonamide can act as an alkyl transfer reagent. This application is particularly valuable in the production of acids, alcohols, and phenols, where the transfer of alkyl groups is a critical step .
Polymer Synthesis
The compound’s reactivity under elevated temperatures makes it a candidate for initiating polymerization reactions. It can decompose to form intermediates that are useful in creating poly(oxothiazene) polymers and thionylphosphazene monomers .
Antibacterial Applications
Sulfonamides, including 2-Ethylbutane-1-sulfonamide , have been studied for their antibacterial properties. They are used in treating bacterial infections in both humans and animals by inhibiting the growth and multiplication of bacteria .
Anti-Inflammatory Properties
Research has indicated that sulfonamides can exhibit anti-inflammatory effects. This makes 2-Ethylbutane-1-sulfonamide a potential candidate for the treatment of inflammatory diseases, although its specific role and efficacy need further investigation .
Environmental Toxicity Studies
The environmental impact of sulfonamides is an area of active research2-Ethylbutane-1-sulfonamide may be involved in studies to understand the biodegradability and potential ecological risks posed by sulfonamides .
Chiral Synthesis Template
Due to its stereogenic sulfur center, 2-Ethylbutane-1-sulfonamide can be used as a chiral template in asymmetric syntheses. This application is significant in the pharmaceutical industry, where the creation of chiral molecules is essential .
Drug Candidate Synthesis
As a versatile organosulfur compound, 2-Ethylbutane-1-sulfonamide can be utilized in the synthesis of drug candidates, particularly those targeting conditions related to sulfur metabolism or those requiring a sulfur-containing pharmacophore .
Safety And Hazards
The safety information for 2-Ethylbutane-1-sulfonamide includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
properties
IUPAC Name |
2-ethylbutane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPPIZXANPOMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbutane-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.